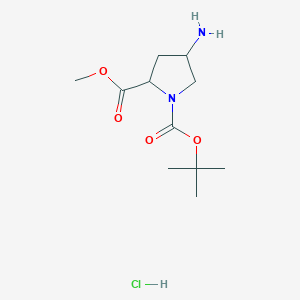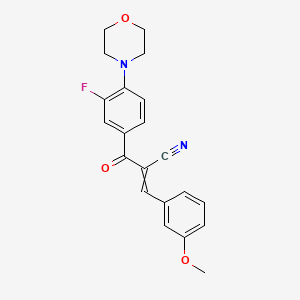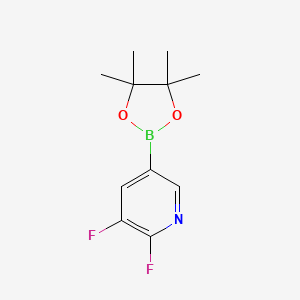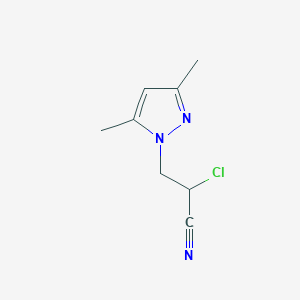![molecular formula C20H19NO4 B1394616 1-[(4-甲氧基苯基)甲基]-4-氧代-1,4-二氢喹啉-3-羧酸乙酯 CAS No. 937268-26-3](/img/structure/B1394616.png)
1-[(4-甲氧基苯基)甲基]-4-氧代-1,4-二氢喹啉-3-羧酸乙酯
描述
Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate, commonly referred to as EMQC, is a synthetic compound with a wide range of scientific applications. EMQC is a member of the quinoline family, which are derivatives of quinoline, an aromatic hydrocarbon. EMQC is a versatile compound that has been used for a variety of purposes, ranging from medicinal chemistry to organic synthesis.
科学研究应用
合成和反应性
1-[(4-甲氧基苯基)甲基]-4-氧代-1,4-二氢喹啉-3-羧酸乙酯参与各种合成过程。例如,它被用于通过氨基酸衍生物的狄克曼环化合成四氢喹啉-4-酮 (Proctor, Ross, & Tapia, 1972)。此外,它的反应性在生产 1-甲基和 1-苯基-1,2,3,4-四氢-1-苯并氮杂菲-5-酮的衍生物中得到探索 (Ukrainets, Sidorenko, Gorokhova, & Slobodzyan, 2006)。
抗癌活性
已发现其在抗癌研究领域具有重要应用。一项研究合成了 1-[(4-甲氧基苯基)甲基]-4-氧代-1,4-二氢喹啉-3-羧酸乙酯的新衍生物,并测试了它们对乳腺癌 MCF-7 细胞系的抗癌作用,显示出显着的疗效 (Gaber et al., 2021)。
化学结构分析
已经对 1-[(4-甲氧基苯基)甲基]-4-氧代-1,4-二氢喹啉-3-羧酸乙酯衍生物的结构和性质进行了研究。晶体结构、赫什菲尔德表面分析和 DFT 研究等研究提供了对这些化合物的分子结构的见解 (Baba et al., 2019)。
抗菌性能
还对 1-[(4-甲氧基苯基)甲基]-4-氧代-1,4-二氢喹啉-3-羧酸乙酯衍生物的抗菌性能进行了研究。例如,一项研究探索了具有潜在抗菌应用的喹啉羧酸新氟代衍生物的合成 (Nosova et al., 2002)。
属性
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-25-20(23)17-13-21(12-14-8-10-15(24-2)11-9-14)18-7-5-4-6-16(18)19(17)22/h4-11,13H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULQOYCVMJYMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


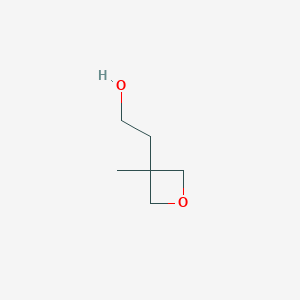
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1394536.png)
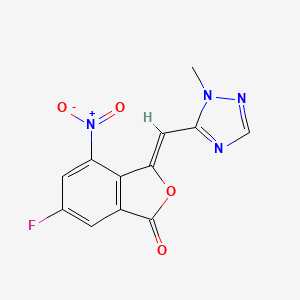
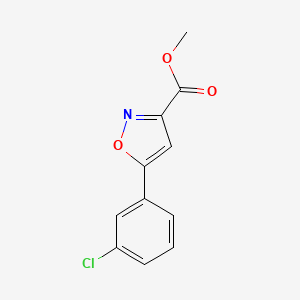
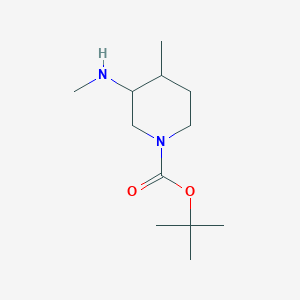
![2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1394542.png)
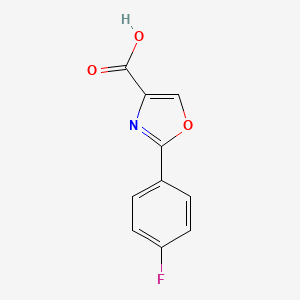
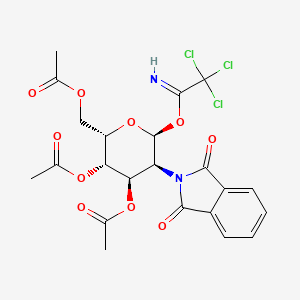
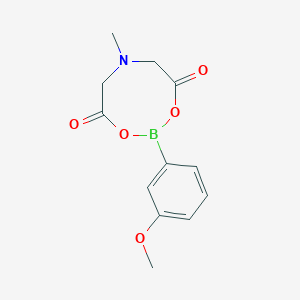
![tert-butyl 4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B1394547.png)
